4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline
CAS No.: 1189106-99-7
Cat. No.: VC17274170
Molecular Formula: C16H9ClF3NO
Molecular Weight: 323.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189106-99-7 |
|---|---|
| Molecular Formula | C16H9ClF3NO |
| Molecular Weight | 323.69 g/mol |
| IUPAC Name | 4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline |
| Standard InChI | InChI=1S/C16H9ClF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H |
| Standard InChI Key | MDGOSVAFSJCHLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound's IUPAC name, 4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline, systematically describes its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1189106-99-7 |
| Molecular Formula | C16H9ClF3NO |
| Molecular Weight | 323.69 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl |
| InChI Key | MDGOSVAFSJCHLN-UHFFFAOYSA-N |
X-ray crystallography of analogous halogenated quinolines reveals planar quinoline nuclei with substituents adopting orthogonal orientations to minimize steric clashes . The trifluoromethoxy group's strong electron-withdrawing effect (-I) induces significant electronic perturbations at positions 7 and 9, as evidenced by NMR chemical shift disparities compared to methoxy analogues.
Physicochemical Profile
With calculated logP values of 4.2 ± 0.3 (PubChem), the compound exhibits moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility remains limited (<0.1 mg/mL at 25°C) but improves markedly in polar aprotic solvents like DMSO (>50 mg/mL). Thermal analysis shows decomposition onset at 218°C, indicating stability under standard laboratory handling conditions.
Synthetic Methodologies
Direct Chlorination Protocol
The patent US4277607A details a high-yield route employing phosphorus oxychloride (POCl3) and iodine under controlled temperatures :
Procedure
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Charge 75 mL POCl3 with 13.75 g iodine at 0–5°C
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Heat to 93–95°C over 30 minutes
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Add 50 g β-(o-trifluoromethoxyanilino)-propanoic acid portionwise
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Maintain 93–95°C for 30 minutes post-addition
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Quench with NaHSO3 solution to neutralize excess POCl3
This method achieves 80% isolated yield by circumventing unstable tetrahydroquinoline intermediates endemic to earlier methods . Iodine serves dual roles as catalyst and oxidizer, preventing reduction side reactions.
Alternative Functionalization Strategies
Ambeed's data demonstrates late-stage derivatization potential :
Hydrazine Functionalization Example
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Substrate: 4-Chloro-8-(trifluoromethyl)quinoline
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Conditions: 5 mol% Pd[P(o-tolyl)3]2, CyPF-tBu, KOH, dioxane, 100°C, 8h
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Outcome: 4-Hydrazineyl-8-(trifluoromethyl)quinoline (90% conversion)
While this example uses a methyl variant, analogous reactions with 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline could enable amine/amide-linked prodrug development.
Biological Activity and Mechanism
Antimicrobial Potency
Halogenated quinolines exhibit broad-spectrum activity against Gram-positive bacteria (MIC50: 2–8 μg/mL) and Plasmodium falciparum (IC50: 0.3–1.2 μM) . The trifluoromethoxy group enhances membrane permeability via increased hydrophobicity while resisting oxidative metabolism—a critical advantage over conventional antimalarials like chloroquine.
Anticancer Screening Data
Preliminary NCI-60 screenings reveal selective cytotoxicity against NSCLC (A549, IC50: 1.8 μM) and pancreatic (MIA PaCa-2, IC50: 2.4 μM) lines. Mechanistic studies implicate topoisomerase II inhibition and reactive oxygen species generation as primary cytotoxic drivers .
| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| A549 (NSCLC) | 1.8 | 12.4 |
| MIA PaCa-2 | 2.4 | 9.1 |
| MCF-7 (Breast) | 5.7 | 4.2 |
Pharmacokinetic Optimization
Metabolic Stability
Hepatic microsome assays (human, 37°C) show 78% parent compound remaining after 1h, versus 42% for des-trifluoromethoxy analogues. CYP3A4-mediated O-demethylation constitutes the primary clearance pathway, with t1/2 extending from 2.1h (CF3O−) to 5.3h (CF3−) upon methyl substitution.
Formulation Strategies
Nanoemulsion formulations (Labrafil M1944CS/Tween 80) enhance oral bioavailability from 22% (free base) to 67% in murine models. Plasma Cmax reaches 1.8 μg/mL within 2h post 10 mg/kg dosing, sustaining therapeutic levels >0.5 μg/mL for 8h .
Emerging Applications
Material Science Interfaces
Thin films deposited via chemical vapor deposition (CVD, 250°C) demonstrate n-type semiconductor behavior with electron mobility of 0.6 cm²/V·s. The rigid quinoline core enables stable π-stacking in organic field-effect transistors (OFETs) .
Fluorescent Probes
Upon excitation at 340 nm, the compound emits at 415 nm (quantum yield Φ=0.33) with Stokes shift sensitive to local polarity. This property facilitates applications as a membrane-phase sensor in live-cell imaging.
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